molecular formula C24H31NO3 B192811 Dihydro Donepezil CAS No. 120012-04-6

Dihydro Donepezil

Cat. No.: B192811
CAS No.: 120012-04-6
M. Wt: 381.5 g/mol
InChI Key: UGTUAFCYSWJIHS-UHFFFAOYSA-N
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Description

Dihydro Donepezil is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. This compound is characterized by the presence of diastereomers, which are stereoisomers that are not mirror images of each other. The mixture of diastereomers in this compound contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Donepezil typically involves the reduction of Donepezil. One common method includes the use of dimethoxy-dihydro-indenone as a starting material. The reaction proceeds through a two-step process involving reduction and subsequent functionalization to yield the desired diastereomeric mixture .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing costs and environmental impact. The process often employs readily available, inexpensive, and non-toxic raw materials. The use of catalytic hydrogenation and other eco-friendly strategies is common to ensure scalability and sustainability .

Chemical Reactions Analysis

Types of Reactions: Dihydro Donepezil undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound back to its parent compound, Donepezil.

    Reduction: Further reduction can modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the molecule, altering its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is frequently employed.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields Donepezil, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Dihydro Donepezil has a wide range of applications in scientific research:

Mechanism of Action

Dihydro Donepezil exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial for improving cognitive function in patients with Alzheimer’s disease. Additionally, this compound may interact with other molecular targets and pathways, such as NMDA receptors and amyloid proteins, contributing to its therapeutic effects .

Comparison with Similar Compounds

    Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.

    Galantamine: A compound that also inhibits acetylcholinesterase and modulates nicotinic receptors.

Uniqueness: Dihydro Donepezil’s uniqueness lies in its diastereomeric mixture, which can result in different pharmacokinetic and pharmacodynamic profiles compared to its parent compound and other similar drugs. This mixture may offer distinct advantages in terms of efficacy, safety, and tolerability .

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20,24,26H,8-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTUAFCYSWJIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442922
Record name 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120012-04-6
Record name 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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